5,7-Dichloro-1,6-naphthyridin-3-ol
Description
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
5,7-dichloro-1,6-naphthyridin-3-ol |
InChI |
InChI=1S/C8H4Cl2N2O/c9-7-2-6-5(8(10)12-7)1-4(13)3-11-6/h1-3,13H |
InChI Key |
ITTKCNXMWGQWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CC(=NC(=C21)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,6-naphthyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,6-dichloropyridine.
Cyclization: The precursor undergoes cyclization to form the naphthyridine core. This step often involves the use of strong bases or acids as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,6-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the naphthyridine core.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-keto-1,6-naphthyridine derivatives.
Reduction: Formation of dechlorinated naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
5,7-Dichloro-1,6-naphthyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 5,7-Dichloro-1,6-naphthyridin-3-ol, highlighting differences in substituents, reactivity, and applications:
Physical and Stability Profiles
- Thermal Stability : Chlorinated naphthyridines generally exhibit moderate thermal stability, but decomposition risks increase under prolonged exposure to light or moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
